4-(Acetylamino)phenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
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Overview
Description
4-(Acetylamino)phenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is a complex organic compound characterized by its unique chemical structure
Mechanism of Action
Target of Action
It’s worth noting that enantiomerically pure 1,4-benzodioxane derivatives, which this compound is a part of, are widely found in biologically active compounds . They possess interesting biological activities such as α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .
Mode of Action
The synthesis of related 1,4-benzodioxanes involves the use of a catalyst system in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines . The selectivity of the process is controlled by the protonation step, and coordinating groups on the substrate may alter the interaction with the catalyst, resulting in a change in the facial selectivity .
Result of Action
Related 1,4-benzodioxane derivatives have been associated with various biological activities, as mentioned above .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acetylamino)phenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate typically involves multiple steps, starting with the reaction of 4-aminophenol with acetic anhydride to form 4-acetamidophenol. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid chloride to yield the final product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(Acetylamino)phenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzodioxine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of 4-(Acetylamino)phenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate include its use as a probe in biochemical assays and as a potential inhibitor of certain enzymes.
Medicine: In the medical field, this compound is being investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases.
Industry: Industrially, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications in material science and engineering.
Comparison with Similar Compounds
4-Acetamidobenzoic Acid: Similar in structure but lacks the benzodioxine moiety.
4-Acetamidophenol: A simpler analog without the carboxylate group.
2,3-Dihydro-1,4-benzodioxine-2-carboxylic Acid: Lacks the acetylamino group.
Uniqueness: 4-(Acetylamino)phenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is unique due to the combination of the acetylamino group and the benzodioxine ring, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatile applications and unique properties make it a valuable compound for further research and development.
Properties
IUPAC Name |
(4-acetamidophenyl) 2,3-dihydro-1,4-benzodioxine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-11(19)18-12-6-8-13(9-7-12)22-17(20)16-10-21-14-4-2-3-5-15(14)23-16/h2-9,16H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDICYIIPUNKST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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